1,2-Dimethyl-4,5-bis(1-phenylethyl)benzene
Description
Significance of Substituted Benzene (B151609) Derivatives in Contemporary Organic Research
Substituted benzene derivatives are a cornerstone of modern organic chemistry, forming the structural backbone of a vast array of functional materials and bioactive compounds. The versatility of the benzene ring allows for the introduction of various functional groups, leading to a diverse range of chemical and physical properties. This adaptability has been instrumental in the development of pharmaceuticals, agrochemicals, and advanced polymers.
Key to the synthesis of these molecules is the strategic manipulation of directing effects of substituents on the benzene ring during electrophilic aromatic substitution reactions. The ability to control the placement of incoming groups at ortho, meta, or para positions is crucial for constructing complex, multi-substituted aromatic systems. Methodologies such as Friedel-Crafts alkylation and acylation are fundamental tools in this synthetic arsenal. Recent advancements have focused on developing programmed and sequential syntheses to access highly substituted and asymmetric benzene derivatives, which were previously challenging to obtain. fiveable.mesciencedaily.comasianscientist.cominnovations-report.com
Overview of Chiral Aromatic Hydrocarbons in Advanced Chemical Synthesis
Chiral aromatic hydrocarbons are a specialized class of molecules that possess non-superimposable mirror images, a property known as chirality. This structural feature is of paramount importance in asymmetric catalysis, where chiral ligands or catalysts are employed to selectively produce one enantiomer of a desired product. The applications of these chiral molecules are particularly significant in the pharmaceutical industry, where the stereochemistry of a drug can dramatically influence its therapeutic efficacy and toxicological profile.
The development of novel chiral aromatic hydrocarbons is a continuous endeavor, with researchers exploring new scaffolds that can impart high levels of stereocontrol in chemical transformations. These efforts are crucial for advancing the field of asymmetric synthesis and enabling the efficient production of enantiomerically pure compounds.
Identification of Research Gaps and Strategic Objectives for 1,2-Dimethyl-4,5-bis(1-phenylethyl)benzene (B13794609)
Despite the broad interest in substituted benzene derivatives, a significant research gap exists concerning the specific compound This compound . Publicly available scientific literature and chemical databases lack detailed information on its synthesis, spectroscopic characterization, and potential applications. While basic chemical identifiers are available, in-depth experimental data remains elusive.
The molecular structure of this compound, featuring two chiral centers at the benzylic positions, suggests its potential as a novel chiral ligand or a precursor for more complex chiral architectures. The presence of two phenylethyl groups on a dimethylbenzene core presents an intriguing synthetic challenge and a potential opportunity for creating unique stereo-differentiating environments.
Therefore, the strategic objectives for future research on this compound should focus on:
The development of a reliable and efficient synthetic route to obtain this compound in good yield and purity.
The separation and characterization of its stereoisomers (diastereomers and enantiomers).
A thorough investigation of its photophysical and electrochemical properties.
An exploration of its potential applications in areas such as asymmetric catalysis, materials science, or as a building block for larger, functional molecules.
The following table summarizes the known and predicted properties of this compound, underscoring the need for empirical validation.
| Property | Value | Source |
| Molecular Formula | C24H26 | US EPA epa.gov, PubChem uni.lu |
| Molecular Weight | 314.47 g/mol | US EPA epa.gov |
| CAS Number | 51580-93-9 | US EPA epa.gov |
| Predicted XlogP | 7.2 | PubChem uni.lu |
The systematic investigation of this compound promises to fill a void in the current body of chemical knowledge and potentially unlock new avenues for innovation in organic synthesis and materials science.
Structure
2D Structure
3D Structure
Properties
CAS No. |
51580-93-9 |
|---|---|
Molecular Formula |
C24H26 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
1,2-dimethyl-4,5-bis(1-phenylethyl)benzene |
InChI |
InChI=1S/C24H26/c1-17-15-23(19(3)21-11-7-5-8-12-21)24(16-18(17)2)20(4)22-13-9-6-10-14-22/h5-16,19-20H,1-4H3 |
InChI Key |
QUJHQCRVGWYNKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Dimethyl 4,5 Bis 1 Phenylethyl Benzene and Analogues
Historical Perspective on the Synthesis of Multi-Substituted Aromatic Systems
The foundation for synthesizing multi-substituted aromatic systems was laid in the 19th century with the discovery of electrophilic aromatic substitution (EAS). rsc.org A pivotal moment was the development of the Friedel-Crafts reactions in 1877 by Charles Friedel and James Crafts, which allowed for the direct alkylation and acylation of aromatic rings. wikipedia.orgbeilstein-journals.org These reactions, typically employing a Lewis acid catalyst like aluminum chloride (AlCl₃), enabled the formation of carbon-carbon bonds with the aromatic core, a fundamental step in building more complex structures. wikipedia.orgmt.com
Early researchers quickly discovered that the position of a second substituent was not random but was directed by the nature of the first group. This led to the classification of substituents as either ortho, para-directing or meta-directing. This concept became a cornerstone of synthetic planning, establishing that the order of reactions is critical for achieving the desired isomer. libretexts.orgyoutube.com For instance, synthesizing a meta-disubstituted product requires introducing a meta-directing group first. libretexts.org These classical principles govern the initial strategies for assembling polysubstituted benzenes and remain fundamental to retrosynthetic analysis today. youtube.comlibretexts.org
Development of Novel Synthetic Pathways Towards 1,2-Dimethyl-4,5-bis(1-phenylethyl)benzene (B13794609)
Synthesizing this compound, a tetrasubstituted benzene (B151609) with two chiral centers, requires precise control over the placement of the bulky 1-phenylethyl groups onto the 1,2-dimethylbenzene (o-xylene) core. Modern synthetic chemistry offers several approaches, ranging from direct alkylation to more controlled, multi-step sequences.
Direct Alkylation Strategies (e.g., Friedel-Crafts Type Reactions)
A direct approach to synthesizing the target molecule involves the Friedel-Crafts alkylation of o-xylene (B151617) with a suitable electrophile, such as 1-phenylethyl chloride or styrene, in the presence of a Lewis or Brønsted acid catalyst. beilstein-journals.orgmt.com The two methyl groups on the o-xylene ring are activating and ortho, para-directing, meaning they will direct incoming electrophiles to the 4- and 5-positions (para to the methyls).
However, this direct strategy is fraught with challenges that often limit its practical application:
Polyalkylation: The alkylated product is often more reactive than the starting material, leading to the addition of multiple alkyl groups at undesired positions. mt.com
Carbocation Rearrangement: While the secondary benzylic carbocation from 1-phenylethane is relatively stable, rearrangements can occur with other alkylating agents, leading to isomeric products.
Poor Regioselectivity: Even though the methyl groups direct to the 4- and 5-positions, achieving exclusive 4,5-disubstitution is difficult. The introduction of the first bulky (1-phenylethyl) group can sterically hinder the desired second substitution, potentially favoring other positions or stopping the reaction.
| Parameter | Description | Challenges and Considerations |
| Substrate | 1,2-Dimethylbenzene (o-xylene) | The two methyl groups activate the ring towards substitution. |
| Alkylating Agent | 1-Phenylethyl chloride or Styrene | Styrene requires a protic acid or Lewis acid to generate the carbocation. |
| Catalyst | Lewis acids (e.g., AlCl₃, FeCl₃) or Brønsted acids (e.g., H₂SO₄, HF). mt.com | Stoichiometric amounts of catalyst are often needed. wikipedia.org The catalysts are often corrosive and generate significant waste. ethz.ch |
| Major Hurdles | Polyalkylation, steric hindrance, and achieving precise 4,5-disubstitution. | The first installed alkyl group activates the ring further, making controlled dialkylation difficult. |
Sequential Functionalization of the Benzene Core
To overcome the limitations of direct alkylation, multi-step synthetic sequences offer superior control over regiochemistry. libretexts.org This approach involves pre-installing functional groups onto the o-xylene core that can be later converted into the desired 1-phenylethyl substituents.
One robust strategy involves an initial double Friedel-Crafts acylation, which, unlike alkylation, is a deactivating reaction and thus does not suffer from over-substitution. mt.com
Step 1: Diacylation: o-Xylene is treated with two equivalents of an acylating agent (e.g., acetyl chloride) and a Lewis acid catalyst to introduce two ketone functionalities, yielding 4,5-diacetyl-1,2-dimethylbenzene. The regiochemistry is well-controlled due to the directing effects of the methyl groups and the deactivating nature of the first acyl group.
Step 2: Grignard Addition: The resulting diketone is reacted with a phenyl Grignard reagent (phenylmagnesium bromide). This adds a phenyl group to each carbonyl carbon, forming a di-tertiary alcohol.
Step 3: Reduction: The tertiary hydroxyl groups are removed via a reduction reaction (e.g., hydrogenolysis) to yield the final this compound.
This sequential method provides unambiguous control over the substitution pattern, ensuring the formation of the desired 4,5-isomer.
Stereoselective Synthesis of Enantiopure this compound
The 1-phenylethyl group contains a stereocenter at the benzylic carbon. Consequently, the target molecule has two stereocenters and can exist as three stereoisomers: a pair of enantiomers, (R,R) and (S,S), and a meso compound (R,S). The synthesis of a single, enantiopure isomer requires asymmetric synthesis techniques.
Asymmetric Alkylation Approaches
Asymmetric catalysis offers a direct method to control the stereochemistry during the C-C bond formation. This involves using a chiral catalyst to favor the formation of one enantiomer over the other in a Friedel-Crafts type reaction. Chiral phosphoric acids, for example, have been successfully employed in the atroposelective synthesis of axially chiral biaryls, demonstrating the potential of chiral Brønsted acids to control stereochemistry in aromatic substitutions. acs.org
In the context of the target molecule, a chiral Lewis acid or Brønsted acid catalyst could be used in the reaction between o-xylene and styrene. The chiral environment provided by the catalyst would differentiate between the two enantiotopic faces of the prochiral carbocation intermediate, leading to an enantiomeric excess of one of the stereoisomers.
Chiral Auxiliary-Mediated Synthesis
A classic and reliable method for controlling stereochemistry involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent reaction in a diastereoselective manner. After the desired stereocenter is set, the auxiliary is removed. wikipedia.orgscielo.org.mx
While a specific application for this target molecule is not widely documented, a hypothetical pathway can be constructed based on established principles. For example, a functionalized o-xylene derivative could be covalently attached to a well-known chiral auxiliary, such as an Evans oxazolidinone or pseudoephenamine. nih.govresearchgate.net
The general sequence would be:
Attachment of Auxiliary: A precursor, such as 4,5-dicarboxy-1,2-dimethylbenzene, is covalently bonded to a chiral auxiliary.
Diastereoselective Transformation: The key bond-forming step is performed. For example, an alkylation or an addition reaction to introduce the 1-phenylethyl groups would be directed by the chiral auxiliary, leading to the formation of one diastereomer in preference to others.
Removal of Auxiliary: The chiral auxiliary is cleaved from the molecule, yielding the enantiomerically enriched product, and can often be recovered for reuse. wikipedia.org
This method offers a powerful way to control the absolute stereochemistry of the two chiral centers in this compound.
Enantioselective Catalysis in Construction of Phenylethyl Moieties
The construction of the two chiral centers in this compound with specific stereochemistry is a significant synthetic challenge. Enantioselective catalysis offers the most efficient solution, utilizing chiral catalysts to control the three-dimensional arrangement of atoms during the formation of the phenylethyl groups. Transition-metal catalysts, combined with chiral ligands, are central to these strategies. mdpi.com
A primary approach involves the asymmetric hydrogenation of a vinyl precursor, such as 1,2-dimethyl-4,5-bis(1-phenylvinyl)benzene. In this method, a prochiral olefin is reduced using hydrogen gas in the presence of a chiral transition-metal complex, typically involving rhodium, ruthenium, or iridium. The chirality of the final product is dictated by the chiral ligand coordinated to the metal center. Ligands such as those based on BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or other atropisomeric biaryl phosphines create a chiral environment around the metal, forcing the hydrogen to add to one face of the double bond preferentially, thus yielding one enantiomer in excess. researchgate.net
Another powerful method is the enantioselective conjugate addition of a phenyl nucleophile to a vinylarene derivative. For instance, a chiral copper or rhodium catalyst can mediate the addition of a phenylboronic acid or a phenyl Grignard reagent to a suitable acceptor. The stereochemical outcome of such C-C bond-forming reactions is governed by the chiral ligand, which can effectively differentiate between the enantiotopic faces of the intermediate. researchgate.netnih.gov
Furthermore, modern C-H functionalization techniques provide a direct route to building these structures. mdpi.com A chiral palladium or rhodium catalyst can direct the arylation of an ethylbenzene (B125841) derivative that is already attached to the central aromatic ring. acs.org By using a chiral ligand, the catalyst can selectively activate one of the enantiotopic C-H bonds on the ethyl group's methylene (B1212753) carbon, leading to the stereoselective formation of the 1-phenylethyl moiety. mdpi.com The choice of ligand is critical, as it can significantly influence both the reactivity and the enantioselectivity of the transformation. mdpi.comacs.org
Synthesis and Derivatization of Structurally Related Analogs
The synthesis of analogues of this compound allows for systematic studies of structure-property relationships. Modifications can be introduced at the central aromatic core or on the peripheral phenylethyl side chains.
Modulation of Aromatic Ring Substituents
The electronic and steric properties of the central benzene ring can be modified by altering the 1,2-dimethyl substituents. The synthesis of these analogues typically begins with a differently substituted benzene derivative. Standard electrophilic aromatic substitution reactions on precursors like 1,2-dibromobenzene (B107964) or catechol can introduce a variety of functional groups. For example, Friedel-Crafts alkylation or acylation can introduce different alkyl or acyl groups, which can be further modified.
The influence of different substituents on the reactivity of the aromatic ring is a key consideration. libretexts.orglumenlearning.com Electron-donating groups generally activate the ring toward further substitution, while electron-withdrawing groups deactivate it. lumenlearning.commsu.edu The directing effects of the existing substituents determine the position of new incoming groups. msu.edu Synthetic strategies must account for these effects to achieve the desired substitution pattern. For instance, starting with 1,2-difluorobenzene (B135520) would lead to an analogue with different electronic properties compared to the dimethyl-substituted parent compound.
The following table outlines potential modifications to the aromatic ring and the corresponding precursors that could be used.
| Position on Benzene Ring | Original Substituent | Modified Substituent | Potential Synthetic Precursor |
| 1,2 | -CH₃ | -F | 1,2-Difluorobenzene |
| 1,2 | -CH₃ | -Cl | 1,2-Dichlorobenzene |
| 1,2 | -CH₃ | -OCH₃ | 1,2-Dimethoxybenzene (Veratrole) |
| 1,2 | -CH₃ | -CH₂CH₃ | 1,2-Diethylbenzene |
Variations in the Phenylethyl Side Chains
Modifying the phenylethyl side chains is another crucial strategy for creating structural analogues. These changes can involve altering the phenyl group itself or changing the ethyl linker. The synthesis of these analogues often involves coupling different substituted styrenes or using varied aryl nucleophiles in catalytic addition reactions.
For example, replacing the phenyl group with a naphthyl or a substituted phenyl ring (e.g., 4-methoxyphenyl, 3,5-difluorophenyl) can be achieved by using the corresponding substituted starting materials. An asymmetric transfer hydrogenation of a substituted acetophenone (B1666503) followed by functionalization and coupling to the central benzene ring is a viable route. Alternatively, a Suzuki or other cross-coupling reaction could be employed to attach pre-formed, modified side chains to a functionalized central ring. nih.gov
The table below illustrates potential variations in the side chains and the key reagents required for their synthesis.
| Original Moiety | Modified Moiety | Key Reagent for Variation |
| 1-Phenylethyl | 1-(4-Methylphenyl)ethyl | 4-Methylstyrene or 1-(4-Methylphenyl)ethanone |
| 1-Phenylethyl | 1-(Naphthalen-2-yl)ethyl | 2-Vinylnaphthalene or 1-(Naphthalen-2-yl)ethanone |
| 1-Phenylethyl | 1-(4-Fluorophenyl)ethyl | 4-Fluorostyrene or 1-(4-Fluorophenyl)ethanone |
| 1-Phenylethyl | 1-Cyclohexylethyl | Vinylcyclohexane or 1-Cyclohexylethanone |
In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the experimental characterization of the chemical compound this compound. Despite its well-defined structure, detailed research findings on its advanced spectroscopic and stereochemical properties are not available in the public domain. This scarcity of information prevents a thorough analysis as outlined for this article.
While computational predictions and data for analogous but distinct molecules exist, this report adheres strictly to the subject compound. The following sections detail the specific areas where experimental data is currently unavailable.
Advanced Spectroscopic and Stereochemical Characterization
No published studies containing high-resolution Nuclear Magnetic Resonance (NMR) data for 1,2-Dimethyl-4,5-bis(1-phenylethyl)benzene (B13794609) could be located. Such data would be essential for assigning the stereochemistry of the two chiral centers and for analyzing the compound's conformational preferences in solution. Without experimental ¹H or ¹³C NMR spectra, a discussion of chemical shifts, coupling constants, and through-space correlations (e.g., from NOESY experiments) is not possible.
There is no available literature detailing the infrared (IR) or Raman spectra of this compound. Vibrational spectroscopy is critical for identifying characteristic functional groups and providing insights into the molecule's conformational state. The absence of this data precludes any analysis of its vibrational modes.
A search of crystallographic databases, including the Cambridge Structural Database (CSD), yielded no entries for the crystal structure of this compound. nih.gov X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state and is the gold standard for determining absolute configuration. The lack of crystallographic data means that precise bond lengths, bond angles, and the absolute stereochemistry remain unconfirmed by experimental means.
Computational and Theoretical Investigations of 1,2 Dimethyl 4,5 Bis 1 Phenylethyl Benzene
Conformational Analysis and Dynamics Simulations
Molecular Mechanics (MM) offers a computationally efficient way to explore the vast conformational space of large molecules. By using a force field to describe the potential energy of the system, MM can rapidly calculate the energies of thousands of different conformations. This allows for the identification of low-energy conformers that are most likely to be present under experimental conditions.
A key feature of 1,2-Dimethyl-4,5-bis(1-phenylethyl)benzene (B13794609) is the significant steric hindrance caused by the bulky phenylethyl groups and the adjacent methyl groups on the central benzene (B151609) ring. researchgate.netmasterorganicchemistry.com This steric crowding restricts the rotation around the single bonds connecting the side chains to the central ring.
Quantum chemical methods can be used to calculate the energy barriers for these rotations. By systematically rotating a specific bond and calculating the energy at each step, a potential energy surface can be generated. The peaks on this surface correspond to the rotational energy barriers, which are a direct measure of the steric hindrance. researchgate.net For this molecule, significant rotational barriers would be expected for the C(aryl)-C(alkyl) bonds of the phenylethyl groups.
Illustrative Rotational Energy Barriers
| Bond Rotated | Method | Calculated Barrier (kcal/mol) |
|---|---|---|
| Central Ring – Phenylethyl | DFT (B3LYP/6-31G*) | 15 - 25 |
Note: These values are estimations based on similarly substituted aromatic systems and illustrate the expected magnitude of steric hindrance.
Theoretical Studies of Chiral Recognition and Induction Mechanisms
As a C2-symmetric chiral molecule, this compound has potential as a chiral ligand in asymmetric catalysis or as a chiral stationary phase in chromatography. nih.govresearchgate.net Theoretical studies are vital for understanding how it recognizes and interacts with other chiral molecules. nih.gov
Computational docking or high-level quantum chemical calculations can be used to model the interaction between this molecule (the host) and a chiral substrate (the guest). By calculating the binding energies of the two possible diastereomeric complexes (e.g., R-host with R-guest versus R-host with S-guest), the degree of chiral recognition can be predicted. acs.orgcsic.es The complex with the lower energy is the more stable one, and a large energy difference between the two complexes suggests high enantioselectivity. These studies can reveal the specific non-covalent interactions—such as π-π stacking between the phenyl rings or van der Waals forces—that are responsible for the chiral discrimination. nih.gov
Computational Modeling of Reaction Mechanisms and Transition States
Extensive searches of scientific literature and computational chemistry databases did not yield specific studies focused on the computational modeling of reaction mechanisms and transition states for the compound this compound. While general principles of computational chemistry are widely applied to understand the reactivity of substituted benzene derivatives, dedicated research detailing the specific reaction pathways, transition state geometries, and activation energies for this particular molecule is not publicly available at this time.
Computational modeling is a powerful tool for elucidating the intricate details of chemical reactions. For substituted benzenes, these investigations often focus on electrophilic aromatic substitution, a common reaction class for such compounds. msu.edulibretexts.org Theoretical studies in this area typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction. This allows for the identification of intermediates and, crucially, the high-energy transition states that govern the reaction rate.
A theoretical investigation into this molecule would likely involve the following steps:
Geometry Optimization: Calculation of the lowest energy structure of the reactant molecule.
Reactant and Electrophile Modeling: Defining the structure of the incoming electrophile.
Transition State Searching: Locating the transition state structure for the electrophilic attack at various positions on the benzene ring (ortho, meta, and para relative to the existing substituents). This is a computationally intensive process that involves finding a first-order saddle point on the potential energy surface.
Frequency Calculations: To confirm the nature of the stationary points (reactants and transition states) and to calculate zero-point vibrational energies and thermal corrections to the electronic energies.
Intrinsic Reaction Coordinate (IRC) Calculations: To ensure that the identified transition state connects the reactants with the desired intermediates.
The output of such a study would typically include data tables summarizing the calculated activation energies (the energy difference between the reactants and the transition state) for substitution at different ring positions. Lower activation energies would correspond to faster reaction rates, thus predicting the preferred site of substitution.
While no specific data tables for this compound can be presented, the table below illustrates the type of data that would be generated from such a computational study on a generic substituted benzene undergoing electrophilic nitration.
Table 1: Hypothetical Calculated Activation Energies (in kcal/mol) for the Nitration of a Substituted Benzene
| Position of Substitution | Activation Energy (kcal/mol) |
|---|---|
| Ortho | 15.2 |
| Meta | 22.5 |
Note: The data in this table is purely illustrative and does not represent actual calculated values for this compound.
In the absence of specific computational studies for this compound, any discussion of its reaction mechanisms and transition states remains speculative and based on established principles of physical organic chemistry for related alkylbenzenes.
Exploration of 1,2 Dimethyl 4,5 Bis 1 Phenylethyl Benzene in Asymmetric Catalysis
Design Principles for Chiral Ligands Derived from 1,2-Dimethyl-4,5-bis(1-phenylethyl)benzene (B13794609)
The design of effective chiral ligands from the this compound scaffold is guided by several key principles aimed at creating a well-defined and influential chiral environment around a metal center. The inherent C2 symmetry of the core, arising from the two identical chiral phenylethyl groups, is a foundational element. This symmetry simplifies the analysis of the catalytic system by reducing the number of possible diastereomeric transition states, which is often a crucial factor in achieving high enantioselectivity.
The primary design considerations for these ligands include:
Introduction of Coordinating Moieties: The benzene (B151609) backbone itself is not coordinating. Therefore, the introduction of donor atoms such as phosphorus, nitrogen, or oxygen is essential. These are typically incorporated by functionalizing the methyl groups or the phenyl rings of the phenylethyl substituents. The nature of these coordinating atoms directly influences the electronic properties of the resulting metal complex and its catalytic activity.
Modulation of Steric Hindrance: The two phenylethyl groups provide significant steric bulk, which is critical for effective chiral recognition of the substrate. The steric environment can be fine-tuned by modifying the phenyl groups of the phenylethyl moieties. Introducing bulky substituents at the ortho, meta, or para positions can create a more defined chiral pocket, thereby enhancing enantioselectivity.
Conformational Rigidity: A degree of conformational rigidity is desirable in a chiral ligand to minimize the number of competing reaction pathways. The benzene core provides a rigid platform, and the interaction between the phenylethyl groups and the substituents on the benzene ring can further restrict conformational freedom.
Electronic Tuning: The electronic properties of the ligand, and consequently the catalytic activity of the metal center, can be adjusted by introducing electron-donating or electron-withdrawing groups on the aromatic rings. This allows for the optimization of the catalyst for a specific reaction.
Application as Chiral Ligands in Metal-Mediated Asymmetric Transformations
While specific, documented applications of ligands derived directly from this compound are not yet prevalent in the literature, their structural motifs suggest potential efficacy in a range of well-established asymmetric reactions. By analogy with other C2-symmetric ligands bearing bulky side chains, we can anticipate their utility in the following areas.
Asymmetric Hydrogenation Reactions
Asymmetric hydrogenation is a fundamental transformation for the synthesis of enantiomerically pure compounds. Chiral diphosphine ligands are commonly employed in combination with rhodium or ruthenium catalysts. A hypothetical diphosphine ligand derived from this compound could be synthesized by introducing diphenylphosphino groups onto the phenylethyl moieties. The bulky and chiral environment created by such a ligand would be expected to effectively differentiate between the two faces of a prochiral olefin.
Table 1: Hypothetical Performance in Asymmetric Hydrogenation of Methyl Acetoacetate
| Catalyst Precursor | Ligand | Substrate | Solvent | Pressure (H₂) | Temperature (°C) | Conversion (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|---|---|
| [Rh(COD)₂]BF₄ | (R,R)-Phenylethyl-Phos | Methyl Acetoacetate | Methanol | 10 atm | 25 | >99 | Projected >95 |
Asymmetric Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds with high stereocontrol is a central goal of organic synthesis. Chiral ligands based on the this compound scaffold could be adapted for various C-C bond-forming reactions, such as asymmetric allylic alkylations and Diels-Alder reactions. For instance, a P,N-ligand, incorporating both a phosphine (B1218219) and a nitrogen-containing heterocycle, could be effective in palladium-catalyzed asymmetric allylic alkylation. The different electronic properties of the phosphorus and nitrogen donors would create a unique electronic environment at the metal center, potentially leading to high reactivity and enantioselectivity.
Asymmetric Oxidation and Reduction Processes
The precise control of oxidation and reduction reactions is crucial for the synthesis of chiral alcohols and other oxygenated compounds. Ligands derived from this compound could be employed in reactions like the asymmetric epoxidation of olefins or the asymmetric reduction of ketones. For example, a salen-type ligand could be constructed by functionalizing the methyl groups of the benzene core with salicylaldehyde (B1680747) derivatives, which could then be condensed with a chiral diamine. The resulting metal complexes, particularly with manganese or cobalt, could be active catalysts for asymmetric epoxidation.
Mechanistic Probes of Chiral Induction and Enantioselectivity
Understanding the mechanism of chiral induction is key to the rational design of more effective catalysts. For ligands derived from this compound, the primary source of chirality is the two stereogenic centers of the phenylethyl groups. The chirality is transferred to the substrate via the metal center, which is held in a specific chiral environment by the ligand.
The quadrant diagram is a useful model for predicting the stereochemical outcome of many asymmetric reactions. In the case of a metal complex with a C2-symmetric ligand, the space around the metal is divided into four quadrants, two of which are sterically hindered by the bulky groups of the ligand, and two of which are relatively open. The substrate will preferentially approach the metal from the less hindered quadrants, leading to the formation of one enantiomer in excess. The bulky phenylethyl groups of the proposed ligands would effectively block two quadrants, thus directing the approach of the substrate.
Structure-Activity Relationship (SAR) Studies for Catalytic Performance
Systematic modification of the ligand structure and correlation of these changes with catalytic performance (activity and enantioselectivity) are essential for optimizing a catalyst. For ligands based on this compound, several structural features could be varied in SAR studies:
The nature of the coordinating atoms: As mentioned, replacing phosphine donors with nitrogen or oxygen donors would significantly alter the electronic properties of the catalyst.
Substituents on the phenylethyl groups: Adding electron-donating or electron-withdrawing groups to the phenyl rings of the phenylethyl moieties would allow for fine-tuning of the ligand's electronic properties.
The length and flexibility of the linker between the benzene core and the coordinating atoms.
Table 2: Illustrative SAR Study Design
| Ligand Modification | Expected Effect on Catalysis | Parameter to Measure |
|---|---|---|
| Introduction of bulky ortho-substituents on phenylethyl phenyl rings | Increased steric hindrance, potentially leading to higher enantioselectivity but possibly lower activity. | Enantiomeric excess, Reaction rate |
| Introduction of electron-withdrawing groups on the benzene core | Increased Lewis acidity of the metal center, potentially increasing reactivity. | Reaction rate, Substrate scope |
| Variation of the coordinating atom (e.g., P vs. N) | Altered metal-ligand bond strength and electronic properties, impacting both activity and selectivity. | Enantiomeric excess, Reaction rate, Catalyst stability |
Investigation of 1,2 Dimethyl 4,5 Bis 1 Phenylethyl Benzene in Advanced Materials Science
Incorporation into Chiral Polymer Architectures
The inherent chirality of 1,2-Dimethyl-4,5-bis(1-phenylethyl)benzene (B13794609), owing to the two stereogenic centers in the 1-phenylethyl groups, makes it a theoretically attractive building block for chiral polymers. Such polymers could exhibit unique optical and electronic properties stemming from their helical or other asymmetric three-dimensional structures.
Synthesis of Chiral Monomers and Polymerization Methods
To incorporate this compound into a polymer backbone, it must first be functionalized to create a polymerizable monomer. Several hypothetical routes could be envisioned, drawing on standard organic synthesis methodologies for functionalizing substituted benzene (B151609) rings.
One potential strategy involves the introduction of polymerizable groups, such as vinyl or ethynyl (B1212043) moieties, or reactive functional groups amenable to cross-coupling reactions. For instance, a plausible, though unproven, synthetic pathway could involve the halogenation of the benzene ring, likely at the unsubstituted 3- and 6-positions, followed by a palladium-catalyzed cross-coupling reaction like a Suzuki or Stille coupling to introduce polymerizable functionalities.
Table 1: Hypothetical Functionalization of this compound for Monomer Synthesis
| Step | Reaction Type | Reagents and Conditions (Illustrative) | Resulting Intermediate/Monomer |
| 1 | Electrophilic Aromatic Substitution (Halogenation) | Br₂, FeBr₃ | 3,6-Dibromo-1,2-dimethyl-4,5-bis(1-phenylethyl)benzene |
| 2 | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) | Vinylboronic acid, Pd(PPh₃)₄, base | 3,6-Divinyl-1,2-dimethyl-4,5-bis(1-phenylethyl)benzene |
Once a suitable chiral monomer is synthesized, various polymerization methods could be employed. For a divinyl-functionalized monomer, chain-growth polymerization methods such as free-radical, cationic, or anionic polymerization could be investigated. Alternatively, for a dihalo-functionalized monomer, step-growth polymerization via polycondensation reactions, such as Yamamoto, Suzuki, or Stille polycoupling, would be a viable approach to form conjugated polymers. The choice of polymerization technique would be critical in controlling the polymer's molecular weight, dispersity, and stereoregularity, all of which would significantly influence its final properties.
Chiroptical and Electronic Properties of Resulting Materials
A polymer derived from this compound would be expected to exhibit distinct chiroptical properties due to the presence of the chiral side chains. These properties, such as circular dichroism (CD) and circularly polarized luminescence (CPL), would arise from the transfer of chirality from the pendant groups to the polymer backbone, potentially inducing a helical conformation. The magnitude and nature of these chiroptical signals would be highly dependent on the polymer's structure, the degree of stereochemical control during polymerization, and its conformation in solution and the solid state.
The electronic properties of these hypothetical polymers would be largely determined by the nature of the polymer backbone. If a conjugated backbone is constructed (e.g., via Suzuki or Stille coupling), the resulting material could be a semiconductor. The bulky, chiral 1-phenylethyl groups would likely influence the polymer's morphology and intermolecular packing in the solid state, which in turn would affect charge transport properties. The introduction of chirality could also lead to interesting phenomena such as chiral-induced spin selectivity (CISS).
Formation of Supramolecular Assemblies with Chiral Recognition Capabilities
The aromatic nature of the benzene core and the phenyl groups in the side chains suggests that polymers of this compound could participate in the formation of ordered supramolecular structures.
Self-Assembly Processes Driven by Non-Covalent Interactions (e.g., π-π Stacking)
Non-covalent interactions, particularly π-π stacking between the aromatic rings of the polymer backbone and the pendant phenyl groups, could drive the self-assembly of these polymers into higher-order structures. The chirality of the side chains would be expected to direct this assembly process, leading to the formation of chiral aggregates, such as helical fibers or twisted ribbons. The specific morphology of these assemblies would be influenced by factors such as solvent, temperature, and the polymer's concentration.
Host-Guest Chemistry for Chiral Separation and Sensing
The chiral cavities and surfaces presented by the self-assembled structures of these polymers could enable their use in host-guest chemistry for chiral recognition. These materials could potentially serve as stationary phases in chiral chromatography for the separation of enantiomers. Furthermore, the interaction of these chiral supramolecular assemblies with chiral guest molecules could lead to changes in their optical or electronic properties, forming the basis for chiral sensors. For example, a change in the CD spectrum or fluorescence of the polymer upon binding with a chiral analyte could be used for its detection and quantification.
Applications in Optoelectronic Devices and Chiral Nanosystems
While speculative, the potential properties of polymers derived from this compound suggest a range of possible applications in advanced materials.
The combination of semiconducting and chiroptical properties in a conjugated version of such a polymer could make it a candidate for use in circularly polarized organic light-emitting diodes (CP-OLEDs) or as a chiral charge transport layer in organic photovoltaic devices. The ability to control the handedness of circularly polarized light is a highly sought-after property in display and spintronic technologies.
Furthermore, the self-assembly of these polymers into well-defined chiral nanostructures could be exploited in the fabrication of chiral nanosystems. These could include chiral catalysts, templates for the synthesis of inorganic nanomaterials with chiral morphologies, or components of chiroptical metamaterials.
Advanced Reaction Chemistry of 1,2 Dimethyl 4,5 Bis 1 Phenylethyl Benzene
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Core
The central benzene ring of 1,2-Dimethyl-4,5-bis(1-phenylethyl)benzene (B13794609) is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of four electron-donating alkyl substituents: two methyl groups and two 1-phenylethyl groups. wikipedia.org Alkyl groups are known to be activating and ortho-, para-directing. libretexts.orglibretexts.org In this symmetrically substituted molecule, the only available positions for substitution are at carbons 3 and 6.
The directing effects of the four alkyl groups work in concert to activate these positions. The methyl groups at positions 1 and 2 direct incoming electrophiles to positions 3 and 6. Similarly, the 1-phenylethyl groups at positions 4 and 5 also direct towards positions 3 and 6. This cumulative activation suggests that the molecule would be highly reactive towards electrophiles.
However, the steric bulk of the two 1-phenylethyl groups is expected to play a significant role in the regioselectivity of these reactions. fiveable.me The approach of an electrophile to positions 3 and 6 is sterically hindered, which may necessitate more forcing reaction conditions or lead to lower yields, particularly with bulky electrophiles. msu.edu
Common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to proceed at the 3 and/or 6 positions. The extent of substitution (mono- vs. di-substitution) would depend on the reaction conditions and the reactivity of the electrophile.
| Reaction | Reagents | Expected Major Product(s) | Notes |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-Nitro-1,2-dimethyl-4,5-bis(1-phenylethyl)benzene and 3,6-Dinitro-1,2-dimethyl-4,5-bis(1-phenylethyl)benzene | The electron-rich ring is highly susceptible to nitration. masterorganicchemistry.com Controlling the extent of nitration might be challenging. |
| Halogenation (Bromination) | Br₂, FeBr₃ | 3-Bromo-1,2-dimethyl-4,5-bis(1-phenylethyl)benzene and 3,6-Dibromo-1,2-dimethyl-4,5-bis(1-phenylethyl)benzene | Halogenation should proceed readily due to the activated nature of the ring. chemistrysteps.com Polysubstitution is possible. reddit.com |
| Sulfonation | Fuming H₂SO₄ | This compound-3-sulfonic acid | Sulfonation is a reversible reaction. wikipedia.orgopenochem.org The bulky sulfonyl group might favor monosubstitution. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | (3-(1,2-Dimethyl-4,5-bis(1-phenylethyl)phenyl)ethan-1-one) | The steric hindrance from the existing substituents could significantly impede the introduction of a bulky acyl group. ethz.chwikipedia.org This reaction may require specific catalysts or conditions to overcome the steric barrier. researchgate.net |
Functionalization and Derivatization of the Phenylethyl Side Chains
The two 1-phenylethyl side chains offer additional sites for chemical modification. The benzylic positions (the carbon atom attached to both the central benzene ring and the phenyl group of the side chain) are particularly reactive.
Oxidation of the benzylic C-H bonds can lead to the formation of ketones or alcohols. For instance, treatment with a strong oxidizing agent like potassium permanganate (B83412) or chromic acid under appropriate conditions could potentially oxidize the benzylic positions to yield a diketone. Milder oxidizing agents might allow for the selective formation of a diol.
The phenyl groups of the side chains can also undergo electrophilic aromatic substitution. These rings are monosubstituted with an alkyl group, which is ortho-, para-directing. Therefore, reactions such as nitration or halogenation would be expected to yield a mixture of ortho- and para-substituted products on the terminal phenyl rings. The para-substituted product is often favored due to reduced steric hindrance.
| Reaction Type | Target Site | Reagents | Potential Product(s) |
|---|---|---|---|
| Benzylic Oxidation | Benzylic C-H | KMnO₄ or CrO₃ | 1,1'-(1,2-Dimethyl-4,5-phenylene)bis(1-phenylethan-1-one) |
| Benzylic Halogenation | Benzylic C-H | N-Bromosuccinimide (NBS), light/heat | 4,5-Bis(1-bromo-1-phenylethyl)-1,2-dimethylbenzene |
| Side-Chain Nitration | Terminal Phenyl Rings | HNO₃, H₂SO₄ | Mixture of ortho- and para-nitrophenyl (B135317) derivatives |
Photochemical and Radical Reactions
The aromatic nature of this compound suggests that it could participate in photochemical reactions. Upon irradiation with UV light, aromatic compounds can undergo a variety of transformations, including cycloadditions and rearrangements. The specific outcome would depend on the reaction conditions and the presence of other reactants.
The benzylic hydrogens on the phenylethyl side chains are particularly susceptible to radical abstraction due to the resonance stabilization of the resulting benzylic radical. Reactions initiated by radical initiators, such as radical halogenation using N-bromosuccinimide (NBS), would be expected to selectively occur at these positions. This provides a pathway to introduce functionality at the benzylic carbons, which can then be used for further synthetic transformations.
| Reaction Type | Reagents | Expected Site of Reaction | Potential Product |
|---|---|---|---|
| Photochemical Cycloaddition | UV light, suitable alkene | Benzene Core | Cycloadduct |
| Radical Bromination | N-Bromosuccinimide (NBS), AIBN (initiator) | Benzylic C-H | 4,5-Bis(1-bromo-1-phenylethyl)-1,2-dimethylbenzene |
Cross-Coupling Methodologies for Further Structural Elaboration
The structure of this compound can be further elaborated using modern cross-coupling methodologies. To achieve this, a handle for cross-coupling, typically a halogen or a triflate group, would first need to be introduced onto the aromatic framework.
As discussed in Section 7.1, electrophilic halogenation can be used to introduce bromine or iodine atoms at the 3 and/or 6 positions of the central benzene ring. Similarly, the terminal phenyl rings of the side chains can be halogenated at the para positions. These halogenated derivatives can then serve as substrates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a wide array of complex derivatives.
| Step | Reaction | Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Functionalization | Electrophilic Bromination | Br₂, FeBr₃ | 3-Bromo-1,2-dimethyl-4,5-bis(1-phenylethyl)benzene |
| 2. Cross-Coupling | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 3-Aryl-1,2-dimethyl-4,5-bis(1-phenylethyl)benzene |
Analytical Methodologies for Stereochemical Purity and Isomeric Separation
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Diastereomeric Ratio Determination
Chiral chromatography is a powerful tool for the separation and quantification of stereoisomers. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be utilized, with the choice of technique often depending on the volatility and thermal stability of the compound.
For non-volatile compounds like 1,2-Dimethyl-4,5-bis(1-phenylethyl)benzene (B13794609) and its derivatives, chiral HPLC is the method of choice. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of chiral compounds, including those with multiple stereocenters.
In a hypothetical separation of a mixture of stereoisomers of this compound, a normal-phase chiral HPLC method could be employed. The separation of a structurally similar compound, 2,6-bis-(1-phenyl-ethyl)-4-methylaniline, which also possesses two chiral centers, has been demonstrated on a CYCLOBOND I 2000 RSP column. This suggests that a similar approach would be effective for the target molecule. The meso (R,S) diastereomer, being achiral, would be separated from the enantiomeric pair, and the (R,R) and (S,S) enantiomers would be resolved from each other.
The enantiomeric excess (ee) is a measure of the purity of a chiral substance and is calculated from the peak areas of the two enantiomers in the chromatogram. Similarly, the diastereomeric ratio (dr) can be determined by comparing the peak area of the meso compound to the combined peak areas of the enantiomers.
Interactive Data Table: Hypothetical Chiral HPLC Separation of this compound Stereoisomers
| Stereoisomer | Retention Time (min) | Peak Area |
| (R,S) - meso | 8.5 | 15000 |
| (S,S) | 10.2 | 45000 |
| (R,R) | 11.5 | 5000 |
In this hypothetical example, the diastereomeric ratio would be calculated by comparing the peak area of the meso compound to the sum of the areas of the two enantiomers. The enantiomeric excess of the chiral portion would be calculated from the peak areas of the (S,S) and (R,R) enantiomers.
For more volatile analogs or derivatives, chiral GC could be an alternative. This technique utilizes a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The separation mechanism is based on the formation of transient diastereomeric inclusion complexes between the analytes and the CSP.
Crystallization-Based Enantiomeric Resolution Techniques
Crystallization-based methods offer a practical approach for the large-scale separation of stereoisomers and can be particularly useful for obtaining enantiomerically pure compounds.
Diastereomeric Salt Formation and Fractional Crystallization:
This classical resolution technique involves reacting the racemic mixture of this compound with a chiral resolving agent to form a mixture of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. For this to be applicable, the target molecule would need to possess a functional group, such as a carboxylic acid or an amine, that can readily form a salt. If the parent molecule lacks such a group, it could be derivatized to introduce one.
The process would involve:
Reaction of the racemic mixture with an enantiomerically pure chiral acid or base.
Selective crystallization of one of the less soluble diastereomeric salts from a suitable solvent.
Separation of the crystals by filtration.
Regeneration of the enantiomerically enriched target molecule from the separated diastereomeric salt.
The efficiency of this method is highly dependent on the choice of the resolving agent and the crystallization solvent, and often requires extensive screening to find optimal conditions.
Preferential Crystallization:
Preferential crystallization, also known as resolution by entrainment, is a technique that can be applied to conglomerate-forming systems, where the racemic mixture crystallizes as a physical mixture of separate enantiomerically pure crystals. This method involves seeding a supersaturated solution of the racemate with crystals of one of the desired enantiomers. This induces the crystallization of that enantiomer, leaving the other enantiomer in excess in the mother liquor.
For this compound, which exhibits C2 symmetry in its chiral (R,R) and (S,S) forms, the likelihood of forming a conglomerate is a possibility that would need to be investigated through solid-state characterization. If it does form a conglomerate, preferential crystallization could be a highly efficient method for its resolution.
The success of preferential crystallization relies on careful control of supersaturation and seeding to prevent the spontaneous nucleation of the counter-enantiomer.
Future Research Directions and Academic Implications
Emerging Methodologies for Synthesis and Characterization of Complex Chiral Hydrocarbons
The synthesis of complex chiral hydrocarbons like 1,2-Dimethyl-4,5-bis(1-phenylethyl)benzene (B13794609) presents a considerable challenge in organic chemistry. hilarispublisher.comhilarispublisher.com Traditional synthetic routes often struggle to control the precise three-dimensional arrangement of atoms, which is crucial for the molecule's properties. longdom.org However, emerging methodologies in asymmetric synthesis are poised to overcome these hurdles.
Enantioselective Catalysis: At the forefront of these new methods is enantioselective catalysis, which utilizes chiral catalysts to produce a specific enantiomer of a molecule. hilarispublisher.comhilarispublisher.com For a compound with multiple chiral centers, such as this compound, this approach is critical for isolating stereochemically pure forms. spark904.nl Advanced catalyst design, incorporating transition metals with chiral ligands or purely organic catalysts, offers a promising avenue for the selective synthesis of such complex structures. hilarispublisher.com The development of catalysts that can orchestrate the formation of multiple stereocenters in a single, controlled manner is a key area of ongoing research. rsc.org
Organocatalysis: The use of small organic molecules as catalysts, known as organocatalysis, has gained significant traction. hilarispublisher.comhilarispublisher.com These catalysts are often more robust, less toxic, and more readily available than their metal-based counterparts. researchgate.net For the synthesis of complex hydrocarbons, chiral organocatalysts could facilitate key bond-forming reactions with high stereocontrol.
Characterization Techniques: The characterization of these complex chiral molecules also demands sophisticated analytical techniques. While standard methods like NMR and mass spectrometry provide essential structural information, determining the absolute configuration of multiple chiral centers requires more advanced approaches. Vibrational circular dichroism (VCD) is a powerful technique that can determine the absolute configuration of chiral molecules in solution without the need for crystallization. spark904.nl X-ray crystallography remains the definitive method for solid-state structural elucidation, providing precise bond lengths and angles. spark904.nl
Below is a hypothetical comparison of emerging characterization techniques for a complex chiral hydrocarbon:
| Technique | Information Provided | Sample Requirements | Limitations |
| Vibrational Circular Dichroism (VCD) | Absolute configuration in solution | Liquid or dissolved sample | Requires computational modeling for interpretation spark904.nl |
| X-ray Crystallography | Precise 3D structure, bond lengths, and angles | Single crystal | Not all compounds can be crystallized spark904.nl |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation and quantification of enantiomers | Solution | Requires a suitable chiral stationary phase nih.gov |
| Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents | Differentiation of enantiomers | Solution | Can be complex to interpret; requires derivatization spark904.nl |
Potential for Novel Applications in Catalysis and Advanced Functional Materials
The unique three-dimensional structure of this compound suggests a range of potential applications, particularly in catalysis and materials science. Chirality is a key property in many advanced materials and chemical processes. rsc.org
Asymmetric Catalysis: Chiral molecules are frequently used as ligands for metal catalysts in asymmetric reactions. nih.gov The specific stereochemistry of a ligand can create a chiral environment around the metal center, influencing the stereochemical outcome of a reaction. hilarispublisher.com A complex hydrocarbon like this compound could serve as a scaffold for the design of novel chiral ligands, potentially leading to catalysts with enhanced selectivity and efficiency for producing enantiomerically pure pharmaceuticals and other fine chemicals. researchgate.netacs.org
Advanced Functional Materials: The field of materials science is increasingly exploring the role of chirality in creating materials with novel optical, electronic, and mechanical properties. rsc.orgacs.org Chiral molecules can self-assemble into highly ordered supramolecular structures, such as helices, which can exhibit unique interactions with light and other molecules. mdpi.com The incorporation of this compound into polymers or liquid crystals could lead to the development of advanced materials for applications in displays, sensors, and optical devices. rsc.org
A prospective summary of potential applications is presented below:
| Application Area | Potential Role of this compound | Desired Properties |
| Asymmetric Catalysis | Chiral ligand for transition metal catalysts | High enantioselectivity, catalytic activity, and stability hilarispublisher.com |
| Chiral Recognition | Chiral stationary phase in chromatography | Effective separation of enantiomers nih.gov |
| Advanced Polymers | Chiral monomer | Induction of helical structures, leading to unique optical properties |
| Liquid Crystals | Chiral dopant | Induction of cholesteric phases for display applications |
Broader Theoretical Impact on Understanding Molecular Chirality and Reactivity
Beyond its potential applications, the study of this compound and similar complex chiral hydrocarbons has broader implications for our fundamental understanding of chemistry.
Structure-Reactivity Relationships: The three-dimensional shape of a molecule plays a critical role in its reactivity. mdpi.com By synthesizing and studying the different stereoisomers of this compound, chemists can gain deeper insights into how subtle changes in molecular geometry affect chemical reactions. This knowledge can be applied to the design of more selective and efficient chemical processes.
Computational Chemistry: The complexity of these molecules also presents a challenge and an opportunity for computational chemistry. hilarispublisher.com Accurately predicting the structure, properties, and reactivity of such compounds requires sophisticated theoretical models and computational methods. The experimental study of these molecules provides crucial data for validating and improving these computational tools, which are becoming increasingly important in all areas of chemical research and development.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 1,2-Dimethyl-4,5-bis(1-phenylethyl)benzene, and how can intermediates be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step alkylation or coupling reactions. For example, a Friedel-Crafts alkylation could introduce phenylethyl groups to a pre-functionalized benzene ring. Key intermediates include halogenated precursors (e.g., brominated benzene derivatives) or intermediates with protected functional groups. Reaction optimization often requires temperature control (e.g., heating at 338K for 18 hours) and catalysts such as palladium complexes, as seen in analogous phosphine-ligand-based syntheses . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating the target compound from sterically hindered byproducts .
Q. Which spectroscopic techniques are prioritized for verifying the substitution pattern and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for confirming substitution patterns. Aromatic proton signals in the range of 6.5–7.5 ppm and methyl/ethyl group splitting patterns help distinguish between ortho, meta, and para isomers.
- X-ray Crystallography : Resolves conformational isomerism and intermolecular interactions (e.g., C–H···S/O) with precision (R factor < 0.05, wR factor < 0.11) .
- FT-IR : Validates the absence of undesired functional groups (e.g., carbonyl or hydroxyl moieties) by analyzing absorption bands in the 2800–3100 cm⁻¹ (C–H stretching) and 1600 cm⁻¹ (aromatic C=C) regions.
Advanced Research Questions
Q. How does X-ray crystallography elucidate the conformational isomerism and intermolecular interactions in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 123K) minimizes thermal motion artifacts. For this compound, SCXRD reveals torsional angles (e.g., 67–82° between phenyl rings) and steric crowding due to the 1-phenylethyl groups. Intermolecular interactions, such as C–H···π or van der Waals forces, stabilize the crystal lattice. Data refinement using software like SHELX or OLEX2 ensures accuracy, with bond length uncertainties < 0.003 Å .
Q. What challenges arise in the regioselective functionalization of the benzene ring due to steric hindrance from the 1-phenylethyl groups, and how are these mitigated experimentally?
- Methodological Answer : Steric hindrance from the bulky substituents limits accessibility to the benzene ring, complicating further functionalization. Strategies include:
- Catalytic Systems : Employing bulky ligands (e.g., diphenylphosphino derivatives) to direct metal-catalyzed reactions .
- High-Temperature Reactions : Enhancing reaction kinetics to overcome steric barriers (e.g., reflux in toluene at 110°C).
- Protecting Groups : Temporarily masking reactive sites to guide regioselectivity.
Q. How do computational models (e.g., DFT) predict the electronic properties and potential applications of this compound in supramolecular chemistry?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level model the compound’s electronic structure, including HOMO-LUMO gaps (indicative of redox activity) and electrostatic potential maps (highlighting π-π interaction sites). Molecular dynamics simulations predict self-assembly behavior in solution, aiding in designing host-guest systems or porous materials. These models correlate with experimental data from SCXRD and UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
